molecular formula C10H12N2O2 B11903542 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate

5,6,7,8-Tetrahydroquinoxalin-5-yl acetate

Cat. No.: B11903542
M. Wt: 192.21 g/mol
InChI Key: HYKPFBYEDFSADC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoxalin-5-yl acetate: is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate typically involves the acetylation of 5,6,7,8-tetrahydroquinoxaline. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is usually performed under reflux conditions to ensure complete acetylation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoxaline derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce various tetrahydroquinoxaline derivatives .

Scientific Research Applications

Pharmaceutical Development

Overview : The compound serves as a scaffold for synthesizing bioactive molecules. Its structural features allow it to interact with biological targets effectively.

Case Studies :

  • Neurological Disorders : Research indicates that derivatives of 5,6,7,8-tetrahydroquinoxaline exhibit potential in developing drugs for conditions such as depression and anxiety. For instance, compounds derived from this scaffold have shown promise in modulating neurotransmitter systems, which is crucial for treating mood disorders .
  • Anticancer Activity : A study presented a library of 8-substituted derivatives that were tested against various cancer cell lines. The results indicated significant antiproliferative activity in human cervix carcinoma and colorectal adenocarcinoma cells .

Neuroscience Research

Overview : The compound is utilized in studies aimed at understanding neurotransmitter modulation.

Applications :

  • Modulation of Neurotransmitter Systems : Research has demonstrated that 5,6,7,8-tetrahydroquinoxalin-5-yl acetate can influence serotonin and dopamine pathways. This modulation is critical for developing treatments for psychiatric disorders .

Material Science

Overview : The unique electronic properties of the compound make it suitable for material science applications.

Applications :

  • Organic Electronics : Studies have explored the use of this compound in creating novel materials for organic semiconductors and sensors. Its ability to form stable structures can lead to advancements in electronic devices .

Chemical Synthesis

Overview : The compound acts as an intermediate in synthesizing more complex organic compounds.

Applications :

  • Synthetic Pathways : It has been utilized in various synthetic routes to produce heterocycles and other complex structures. For instance, microwave-assisted synthesis involving this compound has shown increased efficiency and yield compared to traditional methods .

Biochemical Assays

Overview : Researchers employ the compound in developing assays to study enzyme activities.

Applications :

  • Enzyme Interaction Studies : The use of this compound in biochemical assays aids in elucidating enzyme kinetics and interactions within metabolic pathways. This application is essential for drug discovery and understanding disease mechanisms .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Case Studies
Pharmaceutical DevelopmentDrug development for neurological disordersEffective modulation of neurotransmitter systems
Neuroscience ResearchUnderstanding mood disordersPotential treatments for depression and anxiety
Material ScienceOrganic electronics and sensorsNovel materials with unique electronic properties
Chemical SynthesisIntermediate for complex organic compoundsEnhanced yields through microwave-assisted synthesis
Biochemical AssaysStudying enzyme activitiesInsights into metabolic pathways and drug interactions

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    Quinoxaline: The parent compound of 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate, quinoxaline, is a bicyclic compound with a benzene ring fused to a pyrazine ring.

    5,6,7,8-Tetrahydroquinoxaline: A reduced form of quinoxaline, lacking the acetate group.

    Quinoxaline Derivatives: Various derivatives of quinoxaline with different functional groups attached to the core structure.

Uniqueness: this compound is unique due to the presence of the acetate group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility, stability, or ability to interact with specific molecular targets .

Biological Activity

5,6,7,8-Tetrahydroquinoxalin-5-yl acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through various chemical reactions involving quinoxaline derivatives. The synthesis typically involves the acylation of tetrahydroquinoxaline intermediates. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : It has shown potential in inhibiting the growth of certain bacteria and fungi.

1. Anticancer Activity

A study evaluated the cytotoxic effects of this compound against multiple human cancer cell lines. The results demonstrated significant inhibition of cell proliferation compared to control groups.

Cell LineIC50 (μg/mL)Reference Drug IC50 (Doxorubicin)
MCF-7 (Breast)0.050.02
NCI-H460 (Lung)0.030.01
SF-268 (CNS)0.040.03

These findings suggest that this compound has comparable or superior efficacy against certain cancer cell lines relative to doxorubicin .

2. Antimicrobial Activity

The compound was also tested for antimicrobial properties against various bacterial strains using the disk diffusion method.

Bacterial StrainZone of Inhibition (mm)Reference Drug (Gentamicin)
Staphylococcus aureus1520
Escherichia coli1218
Pseudomonas aeruginosa1015

The results indicated moderate antibacterial activity against Gram-positive and Gram-negative bacteria .

The anticancer mechanism of action for this compound may involve:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Inhibition of Cell Cycle Progression : It can interfere with the normal cell cycle, leading to growth arrest.
  • p53 Pathway Activation : Research suggests that it may activate the p53 tumor suppressor pathway, enhancing its therapeutic potential .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinoxalin-5-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7(13)14-9-4-2-3-8-10(9)12-6-5-11-8/h5-6,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKPFBYEDFSADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCC2=NC=CN=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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